molecular formula C6H3BrFNO B569406 5-Bromo-2-fluoropyridine-3-carboxaldehyde CAS No. 875781-15-0

5-Bromo-2-fluoropyridine-3-carboxaldehyde

Cat. No. B569406
Key on ui cas rn: 875781-15-0
M. Wt: 203.998
InChI Key: MUYVOGAJRCBWCY-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of 5-bromo-2-fluoronicotinaldehyde (10 g, 49 mmol) in THF (100 mL) at −78° C. was added dropwise methylmagnesium bromide (3.0 M solution in diethyl ether, 24.5 mL, 73.5 mmol). After the addition, the reaction was warmed to room temperature and stirred for 17 h. The mixture was carefully quenched with saturated ammonium chloride and extracted with EtOAc. The combined organic extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 0-10% EtOAc/hexanes) gave 1-(5-bromo-2-fluoropyridin-3-yl)ethanol (10.8 g, 49.1 mmol, 100% yield) as a yellow oil. LC/MS (ESI+) m/z=220 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:11][Mg]Br>C1COCC1>[Br:1][C:2]1[CH:9]=[C:6]([CH:7]([OH:8])[CH3:11])[C:5]([F:10])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC(=C(C=O)C1)F
Name
Quantity
24.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was carefully quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluted with 0-10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)F)C(C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 49.1 mmol
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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